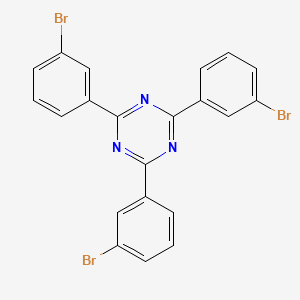

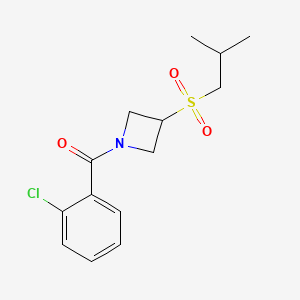

![molecular formula C20H18FN3O3S B2567820 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide CAS No. 450343-22-3](/img/structure/B2567820.png)

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, dihydrothieno[3,4-c]pyrazole, and dimethoxybenzamide groups would give the molecule a complex three-dimensional shape. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive. The dihydrothieno[3,4-c]pyrazole group contains a heterocyclic ring, which could also participate in various chemical reactions .Scientific Research Applications

Synthesis and Photophysical Investigation

One study discusses the synthesis of a compound with a similar structure, highlighting its potential as a fluorescent chemosensor for metal ions, specifically for the selective detection of Fe3+ ions. This research demonstrates the compound's utility in detecting metal ions in solution, leveraging its photophysical properties such as absorption, emission, and fluorescence quantum yield, which are influenced by solvent polarity and the presence of metal ions (Khan, 2020).

Anticancer Activity

Another study explores the anticancer potential of a fluoro-substituted compound, highlighting its effectiveness against lung cancer cell lines at low concentrations. This research underscores the significance of fluoro-substitution in enhancing the compound's anticancer activity, providing a foundation for further investigation into its mechanism of action and potential therapeutic applications (Hammam et al., 2005).

Antipsychotic Potential

A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the chemical structure , reveals their potential as novel antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a unique mechanism of action that could be beneficial in developing new antipsychotic medications (Wise et al., 1987).

Molecular Interaction Modeling

Research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provides insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding how similar compounds might interact with biological targets. This study's findings on bond lengths, angles, and dihedral angles contribute to the design and optimization of new compounds with desired biological activities (Karabulut et al., 2014).

Future Directions

Given the interesting structure of this compound and the biological activity of similar compounds, it could be a promising candidate for further study. Potential areas of research could include exploring its synthetic route, studying its reactivity, investigating its potential biological activity, and assessing its safety profile .

properties

IUPAC Name |

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c1-26-17-8-3-12(9-18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZVARGCEKVUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

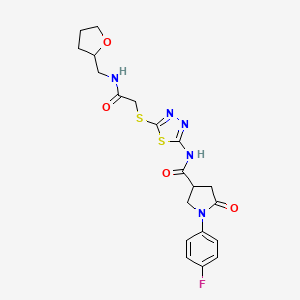

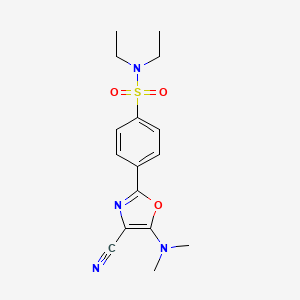

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)

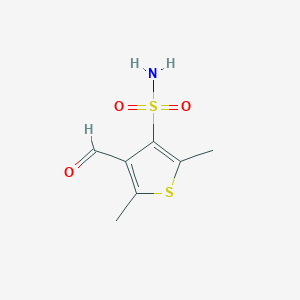

![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)

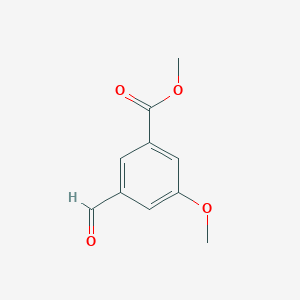

![N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2567745.png)

![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)

![3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2567752.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2567755.png)

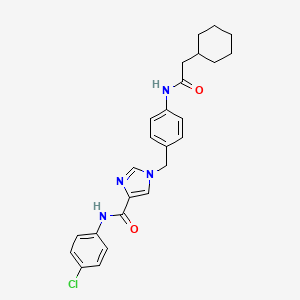

![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)